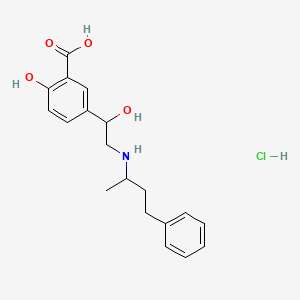

Labetalol 1-Carboxylic Acid Hydrochloride

Description

Labetalol 1-Carboxylic Acid Hydrochloride is a derivative of labetalol, a medication primarily used to treat high blood pressure. This compound is known for its ability to block both alpha and beta-adrenergic receptors, making it effective in managing hypertension and angina .

Properties

Molecular Formula |

C19H24ClNO4 |

|---|---|

Molecular Weight |

365.8 g/mol |

IUPAC Name |

2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoic acid;hydrochloride |

InChI |

InChI=1S/C19H23NO4.ClH/c1-13(7-8-14-5-3-2-4-6-14)20-12-18(22)15-9-10-17(21)16(11-15)19(23)24;/h2-6,9-11,13,18,20-22H,7-8,12H2,1H3,(H,23,24);1H |

InChI Key |

SGBUZBCTFUVXON-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Labetalol 1-Carboxylic Acid Hydrochloride involves multiple steps. One common method includes the reaction of 4-phenylbutan-2-amine with 5-bromoacetylsalicylamide in the presence of a solvent to form an intermediate compound. This intermediate is then reduced using sodium borohydride in the presence of a base and solvent to yield the desired product .

Industrial Production Methods

Industrial production of Labetalol 1-Carboxylic Acid Hydrochloride typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving recrystallization using methanol and isopropyl alcohol .

Chemical Reactions Analysis

Types of Reactions

Labetalol 1-Carboxylic Acid Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Labetalol 1-Carboxylic Acid Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference material in analytical chemistry for method development and validation.

Medicine: It is used in the development of new antihypertensive drugs and in the study of drug interactions.

Industry: It is used in the production of pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

Labetalol 1-Carboxylic Acid Hydrochloride exerts its effects by blocking alpha-1, beta-1, and beta-2 adrenergic receptors. This action reduces heart rate and dilates blood vessels, leading to a decrease in blood pressure . The compound also reduces the release of renin, a hormone that regulates blood pressure .

Comparison with Similar Compounds

Similar Compounds

Lisinopril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure.

Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.

Uniqueness

Labetalol 1-Carboxylic Acid Hydrochloride is unique in its ability to block both alpha and beta-adrenergic receptors, providing a dual mechanism of action that is not seen in many other antihypertensive drugs . This dual action makes it particularly effective in managing complex cases of hypertension and angina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.